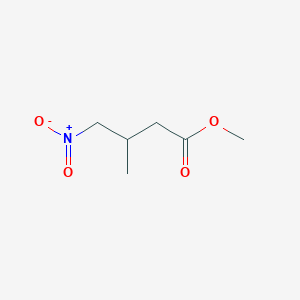

Methyl 3-methyl-4-nitrobutanoate

概述

描述

Methyl 3-methyl-4-nitrobutanoate is an organic compound with the molecular formula C6H11NO4. It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) in its structure. This compound is used in various chemical reactions and has applications in scientific research and industry.

作用机制

Mode of Action

It’s known that many nitro compounds undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that many nitro compounds can participate in various biochemical reactions, including michael additions . These reactions can lead to changes in downstream pathways, potentially affecting cellular processes.

Result of Action

The compound’s reactions at the benzylic position could potentially lead to changes in molecular structures and cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-nitrobutanoate can be synthesized through the Michael addition reaction. This involves the nucleophilic addition of a nitroalkane to an α,β-unsaturated carbonyl compound under basic conditions. Microwave irradiation can be used to promote this reaction, significantly reducing reaction times and increasing yields .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of microwave-assisted heating. This method is preferred due to its efficiency and ability to produce cleaner reactions with higher yields .

化学反应分析

Types of Reactions

Methyl 3-methyl-4-nitrobutanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: Methyl 3-methyl-4-aminobutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Hydrolysis: 3-methyl-4-nitrobutanoic acid and methanol.

科学研究应用

Methyl 3-methyl-4-nitrobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

相似化合物的比较

Similar Compounds

Methyl 3-nitrobutanoate: Similar structure but lacks the additional methyl group on the carbon chain.

Ethyl 3-methyl-4-nitrobutanoate: Similar structure but has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-methyl-4-nitrobutanoate is unique due to the presence of both a nitro group and a methyl group on the carbon chain, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for various synthetic and research applications .

生物活性

Methyl 3-methyl-4-nitrobutanoate is a nitro compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

This compound can be synthesized through a Michael addition reaction. The process involves the reaction of methyl crotonate with nitromethane in the presence of a base such as DBU under microwave irradiation. The reaction conditions typically include heating at 70-75 °C for a short duration, resulting in high yields of the desired product .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound demonstrated effective inhibition against multidrug-resistant strains, highlighting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Klebsiella pneumoniae | 1 μg/mL |

| Acinetobacter baumannii | 2 μg/mL |

These results indicate that this compound could be a promising candidate for developing new antibacterial therapies, especially against resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to reduce inflammation markers and alleviate pain in animal models, suggesting its utility as an analgesic and anti-inflammatory agent. The underlying mechanism appears to involve the modulation of pro-inflammatory cytokines and pathways .

Case Study: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group, indicating its efficacy in managing inflammation .

The biological activity of this compound can be attributed to its structural characteristics, particularly the nitro group which is known to influence various biological pathways. Nitro compounds often act as nitric oxide donors, which can modulate vascular responses and inflammatory processes .

属性

IUPAC Name |

methyl 3-methyl-4-nitrobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-5(4-7(9)10)3-6(8)11-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQJCNUWYDGVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。